Cas no 1706439-27-1 (1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid)

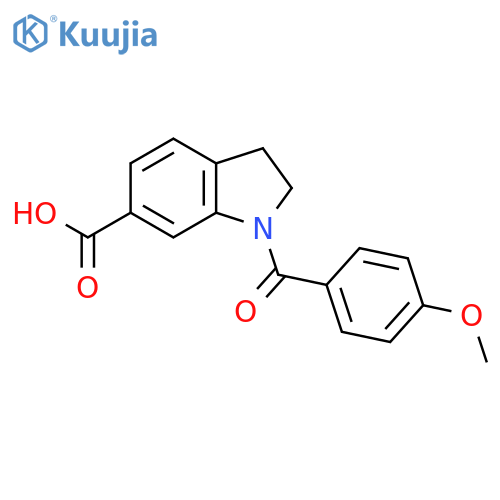

1706439-27-1 structure

商品名:1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid

CAS番号:1706439-27-1

MF:C17H15NO4

メガワット:297.305304765701

CID:5324108

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-methoxybenzoyl)-6-indolinecarboxylic acid

- 1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid

- 1-(4-methoxybenzoyl)indoline-6-carboxylic acid

- 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid

-

- インチ: 1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21)

- InChIKey: IMRNZBBXERLOPA-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(=CC=1)OC)N1C2C=C(C(=O)O)C=CC=2CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 430

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 66.8

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6609-8213-20μmol |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-40mg |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-75mg |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-50mg |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 50mg |

$160.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-2μmol |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-3mg |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-1mg |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-10mg |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 10mg |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-10μmol |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6609-8213-4mg |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid |

1706439-27-1 | 4mg |

$66.0 | 2023-09-07 |

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

1706439-27-1 (1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid) 関連製品

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬